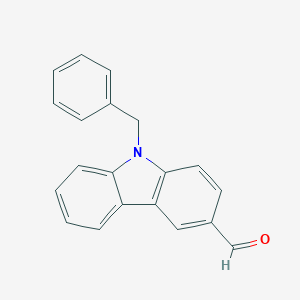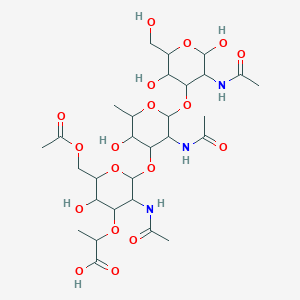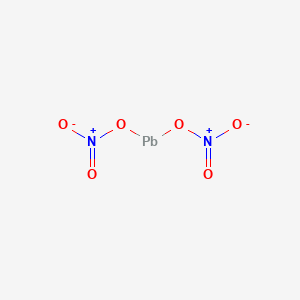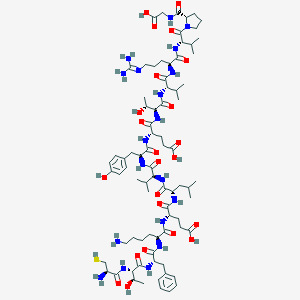![molecular formula C7H7N3O B160748 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde CAS No. 135829-75-3](/img/structure/B160748.png)
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde, also known as MIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPC is a heterocyclic compound that contains both imidazole and pyrazole rings, making it an important building block for the synthesis of various compounds.
Applications De Recherche Scientifique
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to have potential anticancer activity. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been used as a building block for the synthesis of various compounds such as heterocycles, pharmaceuticals, and ligands for metal catalysts.
Mécanisme D'action
The mechanism of action of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is not well understood. However, studies have suggested that 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde may exert its biological activity by inhibiting the activity of enzymes such as topoisomerases and DNA polymerases. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been reported to interact with proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit both biochemical and physiological effects. Studies have reported that 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde can induce apoptosis in cancer cells and inhibit the growth of various microorganisms. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been found to modulate the immune system and exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is also soluble in common organic solvents, making it easy to handle in the lab. However, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has some limitations for lab experiments. It is a toxic compound and should be handled with care. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde also has low solubility in water, which can limit its application in certain experiments.
Orientations Futures
There are several future directions for the research on 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde. One potential direction is the synthesis of novel 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde derivatives with improved biological activity. Another direction is the investigation of the mechanism of action of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde. Further studies are also needed to explore the potential applications of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde in catalysis and materials science. Additionally, the development of new methods for the synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde and its derivatives can facilitate the research on this important compound.
Conclusion:
In conclusion, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is an important heterocyclic compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit antibacterial, antifungal, and antiviral activities, as well as potential anticancer activity. The synthesis method of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is relatively simple, and it can be easily synthesized in large quantities. However, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is a toxic compound and should be handled with care. Further research is needed to explore the potential applications of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde and its derivatives.
Méthodes De Synthèse
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde can be synthesized by the reaction of 6-methyl-1H-imidazo[1,2-b]pyrazole with chloral hydrate in the presence of a base such as sodium hydroxide. The reaction yields 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde as a yellow crystalline solid with a melting point of 130-132°C.
Propriétés
Numéro CAS |
135829-75-3 |
|---|---|
Nom du produit |
6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde |
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
6-methylimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H7N3O/c1-6-4-7-9(5-11)2-3-10(7)8-6/h2-5H,1H3 |
Clé InChI |
GWFWHLLIMPXHHF-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=CN(C2=C1)C=O |
SMILES canonique |
CC1=NN2C=CN(C2=C1)C=O |
Synonymes |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
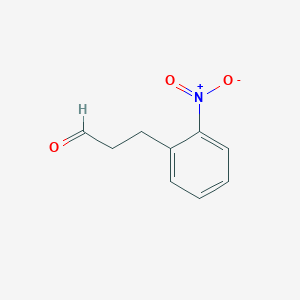

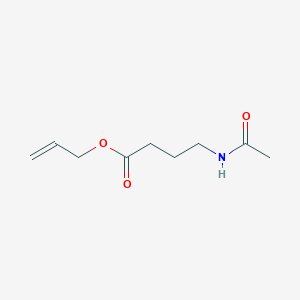

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
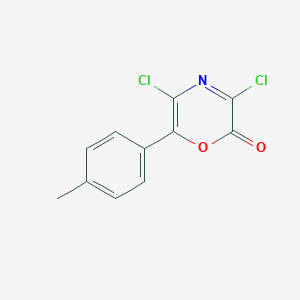
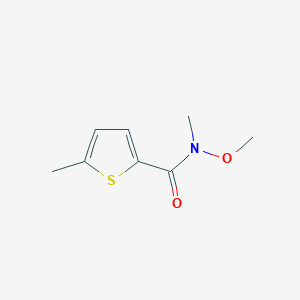

![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
